2-Ethyl-3,5,6-trimethylpyrazine

Overview

Description

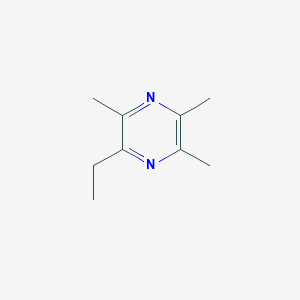

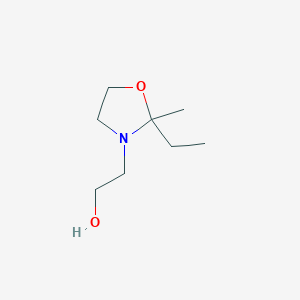

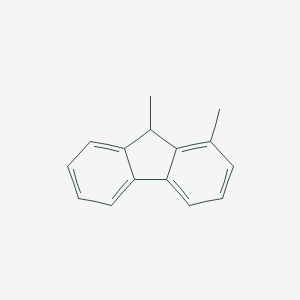

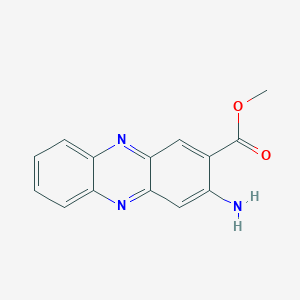

2-Ethyl-3,5,6-trimethylpyrazine is a chemical compound with the formula C9H14N2 . It is also known by other names such as 6-Ethyl-2,3,5-trimethylpyrazine and Pyrazine, ethyltrimethyl . This compound is typically found in roasted foods formed due to Maillard reaction and pyrolysis of serine and threonine .

Molecular Structure Analysis

The molecular weight of this compound is 150.2209 . The structure of this compound is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 0.953g/cm3 and a boiling point of 206.7ºC at 760 mmHg .Scientific Research Applications

Flavoring Additive in Food Industries

2-Ethyl-3,5,6-trimethylpyrazine can be used as a flavor ingredient in food industries . It is a part of the pyrazine class of compounds, which are known for their intensive smells and very low odour threshold values . These compounds contribute to many aromas and flavours .

Biodegradation Studies

Pyrazines, including this compound, are subjects of biodegradation studies . Bacteria have been isolated, which are able to use various substituted pyrazines as a sole carbon and energy source .

Fermentation Processes

This compound has been found in the fermentation products of Bacillus amyloliquefaciens, a strain isolated from Daqu . This indicates its potential role in fermentation processes .

Medical Applications

This compound is useful in the treatment of several disorders such as asthma, heart failure, rhinitis, and urinary incontinence .

Tobacco Flavor Ingredient

It is also used as a flavor ingredient in tobacco , contributing to the characteristic aroma of the product .

Green Chemistry

This compound is considered a Biobased product, showing key improvements in Green Chemistry Principles such as “Less Hazardous Chemical Syntheses” and "Use of Renewable Feedstock" .

Safety and Hazards

Mechanism of Action

Target of Action

2-Ethyl-3,5,6-trimethylpyrazine is a pyrazine derivative . Pyrazines are a class of compounds that occur almost ubiquitously in nature . They can be synthesized chemically or biologically and are used as flavoring additives It’s known that pyrazines interact with various receptors and enzymes in the body, contributing to their diverse biological activities .

Mode of Action

It’s known that pyrazines can interact with their targets, leading to various physiological changes . For instance, some pyrazines have been found to interact with platelets, accelerating platelet aggregation .

Biochemical Pathways

It’s known that pyrazines can affect various biochemical pathways in the body . For example, they can influence the metabolism of other compounds and participate in various biological processes .

Pharmacokinetics

It’s known that pyrazines are excreted as glucuronates or bound to glutathione via the kidney after hydroxylation .

Result of Action

It’s known that pyrazines can have various effects at the molecular and cellular levels, contributing to their diverse biological activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as temperature, pH, and the presence of other compounds can affect its stability and activity . .

properties

IUPAC Name |

2-ethyl-3,5,6-trimethylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-5-9-8(4)10-6(2)7(3)11-9/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPOLJKZKOKXIFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(N=C1C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10169738 | |

| Record name | 2-Ethyl-3,5,6-trimethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17398-16-2 | |

| Record name | 2-Ethyl-3,5,6-trimethylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017398162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-3,5,6-trimethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ETHYL-3,5,6-TRIMETHYLPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HGS2G1S1XY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 2-ethyl-3,5,6-trimethylpyrazine formed in food products?

A: Research suggests that this compound is not naturally abundant in raw seafood like snow crab. Instead, it forms through Reaction Flavor Technology (RFT) [, ]. This process involves heating concentrated snow crab cooker effluent (SCCE) with specific food additives: proline, glycine, arginine, methionine, and fructose. These additives, along with naturally occurring compounds in the SCCE, undergo complex reactions at high temperatures, leading to the formation of various volatile compounds, including this compound. This compound belongs to a class of compounds called pyrazines, known for their roasted, nutty, and often desirable aroma characteristics in food.

Q2: What role does this compound play in the overall aroma profile of crab-like flavoring base (CFB)?

A: While numerous volatile compounds were identified in CFB, Pearson's correlation analysis specifically highlighted seven compounds, including this compound, as potentially significant contributors to the overall odor of CFB [, ]. This statistical analysis suggests a strong correlation between the presence and concentration of these specific compounds and the perceived aroma of the CFB. The presence of this compound, alongside other identified pyrazines, likely contributes to the complex and desirable roasted, nutty aroma characteristic of crab flavor.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide;hydrochloride](/img/structure/B99149.png)